molecular formula C17H13NO3S B411067 4-methoxyphenyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide

4-methoxyphenyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide

Cat. No.: B411067
M. Wt: 311.4g/mol
InChI Key: JKUGQXOSVGWFFB-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxyphenyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide is a complex organic compound with a unique structure that includes a methoxyphenyl group and a benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxyphenyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide typically involves the reaction of 4-methoxyaniline with 3-oxo-1-benzothiophene-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxyphenyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-methoxyphenyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxyphenyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxyphenyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide
  • 4-(methoxyphenyl)-methyl-biphenyl
  • 4-(chloro-phenyl)-methyl-biphenyl

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a methoxyphenyl group and a benzothiophene moiety sets it apart from other similar compounds, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H13NO3S

Molecular Weight

311.4g/mol

IUPAC Name

N-(4-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]formamide

InChI

InChI=1S/C17H13NO3S/c1-21-13-8-6-12(7-9-13)18(11-19)10-16-17(20)14-4-2-3-5-15(14)22-16/h2-11H,1H3/b16-10-

InChI Key

JKUGQXOSVGWFFB-YBEGLDIGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N(/C=C\2/C(=O)C3=CC=CC=C3S2)C=O

SMILES

COC1=CC=C(C=C1)N(C=C2C(=O)C3=CC=CC=C3S2)C=O

Canonical SMILES

COC1=CC=C(C=C1)N(C=C2C(=O)C3=CC=CC=C3S2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.